molecular formula C2H5ClN4 B2422916 1H-1,2,3-triazol-1-amine hydrochloride CAS No. 332876-73-0

1H-1,2,3-triazol-1-amine hydrochloride

Cat. No.: B2422916
CAS No.: 332876-73-0
M. Wt: 120.54
InChI Key: FSABPANCQVDZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazol-1-amine hydrochloride is a versatile chemical building block centered on the 1,2,3-triazole scaffold, a nitrogen-rich aromatic heterocycle known for its stability under physiological conditions and remarkable resistance to metabolic degradation . This stability, combined with its ability to form hydrogen bonds, makes the 1,2,3-triazole core a highly valuable bioisostere in medicinal chemistry, frequently used to replace functional groups like amides, carboxylic acids, or other heterocycles in drug discovery campaigns . The specific incorporation of an amine group at the 1-position, as in this compound, further enhances its utility as a synthetic intermediate for constructing more complex molecules. The primary research applications of 1,2,3-triazole derivatives span multiple disciplines, including pharmaceutical development, agrochemistry, and material science . In medicinal chemistry, this scaffold is a key feature in numerous bioactive compounds and approved drugs, with documented activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects . The synthesis of 1,2,3-triazoles is classically achieved through the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry" that allows for the efficient and regioselective construction of the triazole ring from an azide and a terminal alkyne . This reagent provides researchers with a functionalized starting point for such synthetic endeavors. This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

triazol-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.ClH/c3-6-2-1-4-5-6;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABPANCQVDZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332876-73-0
Record name 1H-1,2,3-triazol-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Mechanisms of 1h 1,2,3 Triazol 1 Amine Hydrochloride

Reactivity Patterns of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, and its stability is a defining feature. However, the ring can undergo a variety of chemical transformations under specific conditions. The presence of the N-amino group can modulate the electron density of the ring, thereby influencing its susceptibility to different reagents.

Oxidation Pathways of the Triazole Nucleus

The oxidation of the 1,2,3-triazole nucleus can lead to the formation of N-oxides. ehu.es The specific oxidant and reaction conditions determine the position of oxidation. For N-substituted 1,2,3-triazoles, oxidation can be influenced by the nature of the substituent. While direct oxidation studies on 1H-1,2,3-triazol-1-amine hydrochloride are not extensively documented, the general principles of triazole oxidation suggest that the reaction would likely occur at one of the ring nitrogen atoms. The presence of the electron-withdrawing N-amino group (especially in its protonated form) would likely decrease the electron density of the triazole ring, making it less susceptible to oxidation compared to alkyl- or aryl-substituted triazoles.

Oxidizing AgentPotential ProductComments
Peroxy acids (e.g., m-CPBA)1H-1,2,3-triazole N-oxidesThe regioselectivity of N-oxidation would depend on the electronic and steric effects of the N-amino group.
OzoneRing cleavage productsOzonolysis can lead to the fragmentation of the triazole ring, yielding various smaller molecules.

Reduction Reactions Leading to Novel Triazole Derivatives

The reduction of the 1,2,3-triazole ring is generally challenging due to its aromatic stability. However, under forcing conditions or with specific substituents, reduction can occur. For instance, the reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride (B1222165) has been shown to be regioselective, with the ester group at the C5 position being more reactive. researchgate.netnih.gov The N(1)-substituent significantly influences the reaction rate and conditions required for reduction. nih.gov In the case of this compound, catalytic hydrogenation could potentially lead to the saturation of the ring to form triazolidine (B1262331) derivatives or even ring cleavage.

Reducing AgentPotential ProductConditions
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Triazolidine derivatives or ring cleavage productsHigh pressure and temperature may be required.
Sodium Borohydride (NaBH₄)No reaction on the ringTypically reduces substituents rather than the triazole ring itself. nih.gov

Electrophilic and Nucleophilic Substitution Processes on the Triazole Ring

The 1,2,3-triazole ring is generally resistant to electrophilic substitution due to the presence of three electronegative nitrogen atoms, which reduce the electron density of the ring carbons. However, activation of the ring, for example through N-oxidation, can facilitate substitution reactions. 2-Phenyltriazole 1-oxides are activated at the C5 position towards both electrophilic and nucleophilic attack. rsc.org

Nucleophilic substitution on the unsubstituted 1,2,3-triazole ring is also uncommon. However, if the ring is substituted with a good leaving group, such as a halogen, nucleophilic displacement can occur. The introduction of substituents can be achieved through various synthetic strategies, often involving cycloaddition reactions. frontiersin.org

Chemical Transformations Involving the Amine Functional Group of this compound

The exocyclic N-amino group is a key site of reactivity in this compound. Its nucleophilic character allows it to participate in a variety of chemical transformations.

Participation in Nucleophilic Substitution Reactions

The primary amine group of 1H-1,2,3-triazol-1-amine is nucleophilic and can react with various electrophiles. For instance, it can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides. In the case of the hydrochloride salt, the amine is protonated, which significantly reduces its nucleophilicity. Therefore, a base is typically required to deprotonate the amine and liberate its nucleophilic character for subsequent reactions. The reaction of primary amines with electrophiles is a fundamental process in organic synthesis. beilstein-journals.orgfrontiersin.org

Derivatization Strategies via Amine Functionality

The amine functionality provides a versatile handle for the derivatization of the 1,2,3-triazole scaffold. A wide range of derivatives can be synthesized, leading to compounds with potentially new chemical and biological properties.

Reaction TypeReagentProduct Class
AcylationAcyl chlorides, AnhydridesN-(1H-1,2,3-triazol-1-yl)amides
AlkylationAlkyl halidesSecondary or tertiary N-alkylated triazolamines
Schiff Base FormationAldehydes, KetonesN-(1H-1,2,3-triazol-1-yl)imines
SulfonylationSulfonyl chloridesN-(1H-1,2,3-triazol-1-yl)sulfonamides

These derivatization strategies allow for the systematic modification of the properties of this compound, enabling the exploration of its potential in various applications. The synthesis of chiral 1,4-disubstituted-1,2,3-triazoles from amino acids highlights the utility of the amine functionality in creating diverse molecular architectures. nih.gov

Ring Opening and Denitrogenative Transformations of N-Substituted 1,2,3-Triazoles

The stability of the 1,2,3-triazole ring can be compromised, leading to ring-opening and subsequent loss of molecular nitrogen (N₂), a process known as denitrogenation. These transformations are particularly relevant for N-substituted 1,2,3-triazoles, where the nature of the substituent on the nitrogen atom plays a crucial role in the reaction pathway.

Investigation of N1-N2 Bond Cleavage Mechanisms

The cleavage of the N1-N2 bond is a key step in the denitrogenative transformation of N-substituted 1,2,3-triazoles. This process is significantly influenced by the electronic nature of the substituent at the N1 position. For the ring to open, the N1-substituent typically needs to be an electron-withdrawing group. This is because such groups can stabilize the resulting intermediates after the bond scission.

In the case of N-acyl-1,2,3-triazoles, which are structurally related to the protonated form of 1H-1,2,3-triazol-1-amine, acid-mediated cleavage is a common mechanism. The process is initiated by the protonation of the N-acyl-1,2,3-triazole. Following protonation, the N1-N2 bond breaks, leading to a diazo/diazonium intermediate. This intermediate is unstable and readily loses a molecule of nitrogen.

It's important to note that in the acylation of NH-1,2,3-triazoles, there is an equilibrium between the formation of N1- and N2-acylated isomers. While the N2-acyltriazoles are often the thermodynamically favored products, the interconversion between the N1 and N2 isomers is crucial for the denitrogenative transformation to proceed, as the cleavage typically occurs from the N1-acylated intermediate. This dynamic equilibrium underscores the complexity of the reaction mechanism.

Formation and Reactivity of Vinyl Cation Intermediates

Following the loss of dinitrogen from the diazonium intermediate, a highly reactive vinyl cation intermediate is formed. The generation of this species is a pivotal point in the reaction cascade, as its subsequent reactions determine the final product structure.

The reactivity of the vinyl cation is diverse. It can be trapped by nucleophiles present in the reaction mixture. For instance, if the reaction is carried out in the presence of an acid with a nucleophilic counter-ion, such as triflic acid, the vinyl cation can recombine with the triflate anion to form enamido triflates. This reactivity provides a synthetic route to various functionalized enamides, which are valuable building blocks in organic synthesis.

The table below summarizes the key steps and intermediates in the denitrogenative transformation of N-acylated 1,2,3-triazoles.

StepDescriptionIntermediate(s)
1Protonation of N-acyl-1,2,3-triazoleProtonated N-acyl-1,2,3-triazole
2N1-N2 bond cleavageDiazo/diazonium intermediate
3DenitrogenationVinyl cation
4Nucleophilic attackFinal product (e.g., enamido triflate)

Acid-Base Equilibrium and Protonation Studies of this compound

The acid-base properties of this compound are determined by the presence of multiple nitrogen atoms that can potentially be protonated. The hydrochloride salt form implies that at least one of these nitrogen atoms is protonated. Understanding the site of protonation and the equilibrium between the protonated and neutral forms is essential for predicting its behavior in different chemical environments.

For N-aminoazoles, a critical question is whether the protonation occurs on the exocyclic amino group or on one of the nitrogen atoms within the heterocyclic ring. Studies on a range of N-aminoazoles have shown that when a pyridine-like nitrogen atom (a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital within the aromatic system) is present in the ring, it is generally the preferred site of protonation. rsc.org In the case of 1H-1,2,3-triazole, both N2 and N3 are pyridine-like nitrogens.

The equilibrium can be represented as follows:

[C₂H₄N₄-NH₃]⁺ + H₂O ⇌ C₂H₄N₄-NH₂ + H₃O⁺

The table below provides a qualitative overview of the expected acid-base properties.

PropertyDescription
Protonation Site Likely one of the pyridine-like ring nitrogens (N2 or N3). rsc.org
Basicity The neutral form, 1H-1,2,3-triazol-1-amine, is expected to be a weak base.
Acidity of Conjugate Acid The hydrochloride salt is the protonated form and will act as an acid in solution.

Further detailed experimental and computational studies would be necessary to definitively determine the pKa value and the precise protonation site for this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 1h 1,2,3 Triazol 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

In ¹H-NMR spectroscopy, the protons of the triazole ring are expected to appear as distinct signals in the downfield region, typically between 8.0 and 10.0 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic, electron-deficient triazole ring system. The two ring protons (H4 and H5) would likely appear as doublets due to mutual coupling. The protons of the ammonium (B1175870) group (-NH₃⁺) would be expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

In ¹³C-NMR spectroscopy, the carbon atoms of the triazole ring are expected to resonate in the aromatic region, generally between 120 and 140 ppm. The specific chemical shifts of C4 and C5 would be influenced by the electronic environment within the heterocyclic ring.

Based on data from related 1-amino-1,2,3-triazolium salts, the following table summarizes the expected NMR chemical shifts. researchgate.net

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Solvent
¹HTriazole C-H8.0 - 9.5DMSO-d₆
¹HAmmonium (-NH₃⁺)9.5 - 11.0 (broad)DMSO-d₆
¹³CTriazole C-H125 - 135DMSO-d₆

Note: The exact chemical shifts can vary based on solvent, concentration, and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1H-1,2,3-triazol-1-amine hydrochloride is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes anticipated for the 1H-1,2,3-triazol-1-ammonium cation include N-H stretching from the ammonium group, C-H stretching from the triazole ring, N=N and C=N stretching within the ring, and various bending vibrations. The presence of the ammonium group (-NH₃⁺) is typically indicated by a broad and strong absorption band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic triazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. Ring stretching vibrations, involving C=N and N=N bonds, are characteristically found in the 1400-1600 cm⁻¹ region. nih.gov

The following table outlines the expected characteristic FT-IR absorption bands for the compound. researchgate.net

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3300N-H Stretch (broad)Ammonium (-NH₃⁺)
3000 - 3100C-H StretchAromatic (Triazole ring)
1500 - 1600N=N StretchTriazole ring
1400 - 1500C=N StretchTriazole ring
1000 - 1200Ring VibrationsTriazole ring
700 - 900C-H Bending (out-of-plane)Aromatic (Triazole ring)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method. This technique would detect the 1H-1,2,3-triazol-1-ammonium cation.

The parent compound, 1H-1,2,3-triazol-1-amine, has a molecular formula of C₂H₄N₄ and a monoisotopic mass of approximately 84.04 Da. In the mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺, corresponding to the cation, with an expected m/z value of approximately 85.05.

Fragmentation analysis (MS/MS) of this ion would provide further structural confirmation. A likely fragmentation pathway would involve the loss of the amino group (-NH₂) or dinitrogen (N₂), leading to characteristic fragment ions.

Ion Formula Expected m/z Description
[M+H]⁺[C₂H₅N₄]⁺~85.05Protonated molecular ion
[M+H - NH₃]⁺[C₂H₂N]⁺~39.02Loss of ammonia
[M+H - N₂]⁺[C₂H₅N₂]⁺~57.05Loss of dinitrogen

X-ray Diffraction Studies for Elucidating Solid-State and Molecular Architectures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the simple hydrochloride salt is not publicly documented, the structure of the 1H-1,2,3-triazol-1-amine molecule has been determined as a ligand in a coordination complex, namely dichlorato tetrakis(1-amino-1,2,3-triazolyl) copper(II). crystallography.net This structure provides an accurate depiction of the molecule's internal geometry.

The analysis reveals a planar, five-membered triazole ring, consistent with its aromatic character. The exocyclic N-N bond connecting the amino group to the ring is also well-defined. The crystal structure confirms the connectivity and provides precise measurements of bond lengths and angles within the triazole core.

The following table summarizes key crystallographic data for a complex containing the 1H-1,2,3-triazol-1-amine ligand. crystallography.net

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2932
b (Å)10.9456
c (Å)12.417
α (°)93.041
β (°)96.845
γ (°)91.156

Data obtained from the crystal structure of a copper(II) complex containing 1H-1,2,3-triazol-1-amine as a ligand.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. For amine hydrochloride salts, crystal engineering principles are particularly relevant for controlling properties like solubility and stability.

In the crystal lattice of this compound, the primary intermolecular interactions are expected to be charge-assisted hydrogen bonds. The 1H-1,2,3-triazol-1-ammonium cation acts as a strong hydrogen bond donor, particularly through its -NH₃⁺ group. The chloride ion (Cl⁻) is an excellent hydrogen bond acceptor. The crystal packing will be dominated by N-H···Cl hydrogen bonds, which organize the ions into a stable, three-dimensional network.

Computational Chemistry and Theoretical Investigations of 1h 1,2,3 Triazol 1 Amine Hydrochloride

Density Functional Theory (DFT) for Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

While specific DFT studies on 1H-1,2,3-triazol-1-amine hydrochloride are not extensively detailed in the literature, the methodology is widely applied to the 1,2,3-triazole scaffold. For instance, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been employed to explore the structural geometry of novel 1,2,3-triazole hybrids. nih.gov Such studies also utilize Time-Dependent DFT (TD-DFT) to simulate light absorption properties, providing insights into their potential as functional materials. nih.gov

Investigations into related 1,2,3-triazole derivatives have used DFT to calculate key reactivity descriptors. acs.org These studies help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. researchgate.netacs.org

Table 1: Key Molecular Properties of Triazole Derivatives Predicted by DFT (Note: Data is from studies on related 1,2,3-triazole compounds to illustrate the application of DFT)

PropertyMethodApplicationFinding/InsightReference
Molecular GeometryDFT (B3LYP/6-311++G(d,p))Structure ElucidationOptimization of bond lengths and angles to find the most stable 3D structure. nih.gov
HOMO-LUMO GapDFT (B3LYP/6-311G(d,p))Reactivity PredictionThe energy gap indicates the molecule's stability and reactivity; a smaller gap suggests higher reactivity. acs.org
Chemical Hardness (η)DFTReactivity PredictionMeasures resistance to change in electron distribution; lower hardness indicates higher reactivity. acs.org
Electrophilicity Index (ω)DFTReactivity PredictionQuantifies the ability of a molecule to accept electrons, indicating its electrophilic nature. acs.org
Atomic ChargesCHELPGInteraction AnalysisReveals the electrostatic potential and charge distribution, highlighting sites for hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics of a molecule, showing how its shape changes in different environments. This is particularly important for understanding how a molecule like this compound might behave in a biological system, such as in an aqueous solution.

MD simulations are crucial for elucidating the foldamer properties of molecules containing the 1,2,3-triazole ring. For example, studies on peptidotriazolamers—hybrid molecules containing alternating amide bonds and 1,4-disubstituted 1H-1,2,3-triazoles—have used NMR-based molecular dynamics simulations to determine their conformational and solvation properties. frontiersin.org These simulations can predict whether a molecule adopts a stable secondary structure, such as a helix, in different solvents like DMSO or water. frontiersin.org The results show that the surrounding solvent molecules significantly influence the molecule's shape, which in turn affects its biological activity. frontiersin.org For this compound, MD simulations could predict its preferred conformations in water and its dynamic behavior, providing clues about its stability and how it might interact with receptor binding sites.

In Silico Ligand-Receptor Interaction Studies (Molecular Docking)

Molecular docking is an in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

The 1,2,3-triazole scaffold is a common feature in molecules designed to interact with various biological targets. Numerous docking studies on 1,2,3-triazole derivatives have been conducted to rationalize their biological activity. These studies have shown that the triazole ring can participate in crucial interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions within the active site of an enzyme or receptor. acs.orgnih.gov For example, docking studies have suggested that 1,2,3-triazole analogs can bind directly to the active site of enzymes like carbonic anhydrase-II and the fungal enzyme lanosterol (B1674476) 14-α-demethylase. acs.orgnih.gov Similarly, other studies have used docking to identify the putative binding sites for 1-phenyl-1H-1,2,3-triazole antagonists on GABAA receptors. nih.gov

These computational experiments provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. For this compound, molecular docking could be employed to screen for potential protein targets and to understand the specific atomic interactions that would govern its binding, thereby predicting its potential pharmacological effects.

Table 2: Examples of Molecular Docking Studies on 1,2,3-Triazole Derivatives

Compound ClassBiological TargetPDB IDKey FindingReference
1H-1,2,3-Triazole AnalogsCarbonic Anhydrase-II-Compounds exhibit inhibitory potential through direct binding with active site residues. nih.gov
1,2,3-Triazole-Benzimidazole HybridsBacterial Dihydrofolate Reductase1NNI, 3G7E, 4HL2Derivatives show potential to bind to the active sites of enzymes from various bacteria. pnrjournal.com
1,2,3-Triazole-Pyrazolo- acs.orgnih.govpnrjournal.com-triazole HybridsEpidermal Growth Factor Receptor (EGFR)-Docking suggests possible binding modes within the EGFR active site, explaining anticancer activity. nih.gov
1-Phenyl-1H-1,2,3-triazolesGABAA Receptors-Putative binding sites are located in the channel-lining region of the receptor. nih.gov
8-Hydroxyquinoline-Triazole HybridsFungal Lanosterol 14-α-demethylase-High binding energy is observed, involving H-bonds, electrostatic, and hydrophobic interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Machine Learning Applications in Triazole Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds.

These modeling approaches are increasingly integrated with machine learning algorithms to handle large datasets and build more complex and predictive models. For the design of novel triazole-based compounds, including derivatives of this compound, QSAR and machine learning could be powerful tools to prioritize synthetic targets and optimize desired biological activities, saving significant time and resources in the drug development pipeline.

Strategic Applications of 1h 1,2,3 Triazol 1 Amine Hydrochloride As a Versatile Building Block in Complex Chemical Synthesis

Construction of Diverse Advanced Heterocyclic Scaffolds and Frameworks

The amino-functionalized 1,2,3-triazole core, readily derived from 1H-1,2,3-triazol-1-amine hydrochloride, is a powerful synthon for the construction of more complex, fused heterocyclic systems. These advanced scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

Researchers have systematically analyzed and demonstrated the synthetic potential of 1,2,3-triazole-4(5)-amines as efficient building blocks for triazolo-annulated systems. researchgate.netsemanticscholar.orgbohrium.com These reactions often involve cyclocondensation, where the aminotriazole reacts with bifunctional reagents to form new rings.

Key synthetic strategies include:

Condensation with methylene (B1212753) active compounds: This approach has proven to be a powerful tool for the synthesis of a variety of triazolo[4,5-b]pyridines. researchgate.netsemanticscholar.org

Cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids: Derivatives of the primary aminotriazole can be used to generate a number of triazolo[4,5-d]pyrimidine systems. researchgate.netsemanticscholar.org

Intramolecular cyclization: By reacting aminotriazoles with appropriate partners, precursors can be formed that undergo intramolecular cyclization to yield triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. researchgate.netsemanticscholar.org

Reactions with heterocyclic amines: Enaminones derived from pyrazoles can react with heterocyclic amines like 3-amino-1H- researchgate.netresearchgate.netrsc.orgtriazole to yield fused systems such as researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidines. nih.gov

The table below summarizes representative examples of heterocyclic frameworks constructed from aminotriazole building blocks.

Starting Material TypeReagent/Reaction ConditionResulting Heterocyclic Scaffold
1,2,3-Triazole-4(5)-aminesMethylene active compoundsTriazolo[4,5-b]pyridines
5-Amino-1,2,3-triazole-4-carboxylic acidsCyclocondensationTriazolo[4,5-d]pyrimidines
4-Aryl(carboxy-, aminomethyl)-5-amino-1,2,3-triazolesIntramolecular cyclizationTriazolo-annulated pyridazines, 1,3-oxazines, 1,3-thiazines
4,5-Diamino-1,2,3-triazolesCyclocondensationDi-, oxa-, and thiazepino-annulated triazoles

These methodologies underscore the value of aminotriazoles as convenient and readily available molecular units for constructing complex heterocyclic systems that are important for synthetic and biomedical research. researchgate.netsemanticscholar.orgbohrium.com

Role in the Design and Synthesis of Ligands for Molecular Targets

The 1,2,3-triazole ring is a privileged scaffold in drug discovery, capable of engaging in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions with biological targets. researchgate.netnih.gov this compound serves as a key starting material for incorporating this valuable heterocycle into novel ligands. The triazole's high dipole moment and ability to act as a hydrogen bond acceptor contribute significantly to its binding affinity. researchgate.net

The synthesis of 1,2,3-triazole-containing ligands often utilizes "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable method for connecting the triazole core to other molecular fragments. researchgate.netnih.gov This modular approach allows for the rapid generation of compound libraries for screening against various molecular targets.

Research has demonstrated the efficacy of triazole-based ligands against a range of targets:

Enzyme Inhibition: A series of novel 1H-1,2,3-triazole analogs were synthesized and showed moderate to potent inhibitory activity against the carbonic anhydrase-II enzyme. nih.gov Molecular docking studies revealed that the triazole moiety can participate in multiple bonding interactions within the enzyme's active site, including forming hydrogen bonds with key residues and metallic bonds with the essential zinc ion. nih.gov

G-Protein-Coupled Receptors (GPCRs): In the search for agonists for the orphan receptor GPR88, a 1H-1,2,3-triazole was found to be a highly effective amide bioisostere, leading to the discovery of potent and efficacious agonists. nih.gov

DNA Binding: Hybrid molecules containing 1,2,3-triazole and 8-hydroxyquinoline (B1678124) moieties have been synthesized and studied for their DNA binding capabilities. acs.orgresearchgate.net These compounds can interact with DNA through groove binding, with the triazole ring potentially forming hydrogen bonds with DNA bases. acs.orgresearchgate.net

Anticancer Targets: Novel hybrids of 1,2,3-triazole and chiral Schiff bases have exhibited significant cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines, with molecular docking studies suggesting high binding affinity for targets like the Androgen receptor. nih.gov

The following table highlights specific examples of triazole-based ligands and their molecular targets.

Ligand ClassMolecular TargetKey Findings
1H-1,2,3-Triazole analogsCarbonic Anhydrase-IIShowed inhibitory potential through direct binding with active site residues. nih.gov
1,4-Disubstituted 1H-1,2,3-triazolesGPR88 ReceptorActed as potent and efficacious agonists, serving as an effective amide bioisostere. nih.gov
1,2,3-Triazole-8-hydroxyquinoline hybridsHerring Fish Sperm DNADemonstrated high binding affinity, suggesting potential as DNA-targeting agents. acs.orgresearchgate.net
1,2,3-Triazole-chiral Schiff base hybridsAndrogen Receptor ModulatorsExhibited high binding affinity and significant cytotoxicity against cancer cell lines. nih.gov

Development of Hybrid Molecules and Bioisosteric Replacement Strategies in Chemical Biology

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern medicinal chemistry. The 1,2,3-triazole ring has emerged as a highly successful bioisostere for the amide bond. lifechemicals.comresearchgate.net This is due to its similar size, planarity, and ability to participate in hydrogen bonding, while offering superior metabolic stability compared to the easily hydrolyzed amide group. lifechemicals.comnih.gov

Utilizing this compound as a foundational reagent allows chemists to strategically replace amide linkages in known bioactive molecules, a tactic often used to improve pharmacokinetic properties and generate novel intellectual property.

Key advantages of using the 1,2,3-triazole as an amide bioisostere include:

Enhanced Metabolic Stability: The triazole ring is resistant to cleavage by common metabolic enzymes, such as proteases and amidases, which can improve a drug candidate's half-life. lifechemicals.comnih.gov

Improved Pharmacological Profiles: The replacement of an amide with a triazole can lead to improved potency, selectivity, and brain penetration. nih.govnih.gov For instance, this strategy led to the discovery of a potent GPR88 agonist with suitability as a probe for studying brain functions. nih.gov

Structural Mimicry: The 1,4-disubstituted 1,2,3-triazole produced via CuAAC click chemistry effectively mimics the trans-amide bond geometry, preserving crucial binding interactions. lifechemicals.com

This bioisosteric replacement strategy is central to the development of hybrid molecules, where two or more distinct pharmacophores are linked together. The 1,2,3-triazole serves as a stable and synthetically convenient linker. researchgate.net For example, a study on anti-leukemic agents found that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring (another common bioisostere) significantly enhanced anticancer activity, demonstrating the fine-tuning possible with such strategies. nih.gov In another case, replacing an amide with a 1,2,4-triazole (B32235) in a series of kinase inhibitors improved both potency and metabolic stability. acs.org

Applications in Polymer and Materials Science

The unique properties of the 1,2,3-triazole ring extend beyond biology into the realm of polymer and materials science. researchgate.netlifechemicals.com The use of this compound and its derivatives as monomers or functionalizing agents allows for the creation of advanced materials with diverse applications. medchemexpress.com The triazole moiety imparts desirable characteristics such as thermal stability, a large dipole moment, and the ability to coordinate with metal ions. mdpi.com

The advent of click chemistry has revolutionized polymer synthesis, and the CuAAC reaction is a prime example. researchgate.net This reaction's high efficiency, regioselectivity, and mild conditions make it ideal for:

Polymer Synthesis: Polymerization of monomers containing both azide (B81097) and alkyne functionalities, or the step-growth polymerization of diazides and dialkynes, yields high molecular weight polymers with a dense backbone of 1,2,3-triazole units. researchgate.netmdpi.com These "polytriazoles" are being explored as new functional polymers. mdpi.com

Post-Polymerization Modification: The triazole linkage can be used to functionalize existing polymers, attaching specific side chains or cross-linking polymer chains to tailor material properties. researchgate.net

Applications of triazole-containing materials include:

Functional Polymers: The high density of nitrogen atoms and the polarity of the triazole ring can be exploited in applications such as metal-organic frameworks, ligands in coordination chemistry, and specialized coatings. medchemexpress.com

Industrial Additives: Triazole derivatives are used as photostabilizing agents for polymers, corrosion inhibitors (particularly for copper alloys), dyes, and optical brighteners for thermoplastic resins. nih.govlifechemicals.comresearchgate.net

Dendrimers and Macromolecules: The 1,2,3-triazole unit serves as a critical linker in the construction of complex macromolecules like dendrimers. lifechemicals.comresearchgate.net

The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has been a key research goal, with side-chain engineering being used to improve solubility and allow for the formation of high-molecular-weight materials. mdpi.com

Emerging Research Directions and Methodological Innovations in 1h 1,2,3 Triazol 1 Amine Hydrochloride Research

Process Intensification and Scalability Studies for Industrial Applications

The industrial relevance of 1H-1,2,3-triazol-1-amine hydrochloride and its derivatives has spurred research into process intensification and scalability. A key focus in this area is the transition from traditional batch processing to more efficient continuous flow synthesis.

Continuous flow manufacturing offers significant advantages for the synthesis of 1,2,3-triazole derivatives, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. Research in this area is exploring the use of packed-bed reactors containing heterogeneous catalysts, which can simplify product purification and catalyst recycling, thereby reducing waste and operational costs. The development of robust and scalable flow chemistry protocols is a critical step towards the large-scale industrial production of this compound. beilstein-journals.orgnih.govnih.govrsc.org

Scalability studies are essential to translate laboratory-scale syntheses into viable industrial processes. These studies involve optimizing reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading to maximize yield, purity, and throughput. For the production of aminotriazoles, research is focusing on developing safe and scalable methods that can be implemented in an industrial setting. beilstein-journals.org The hydrochloride salt form of 1H-1,2,3-triazol-1-amine can be particularly advantageous in industrial settings due to its improved stability and handling characteristics compared to the free base.

The industrial applications of aminotriazoles are diverse, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.net Consequently, the development of cost-effective and sustainable manufacturing processes for this compound is a high-priority research area.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Triazole Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Often challenging, requires larger reactorsMore straightforward, scaling-out by parallelization
Safety Higher risk with exothermic reactions and hazardous reagentsImproved safety due to smaller reaction volumes and better control
Heat & Mass Transfer Limited by reactor size and stirring efficiencyExcellent, due to high surface-area-to-volume ratios
Process Control More complex to maintain consistent conditionsPrecise control over reaction parameters
Productivity Can be lower due to downtime between batchesHigher potential for continuous operation

Integration of Hybrid Experimental-Computational Approaches in Chemical Discovery

The synergy between experimental chemistry and computational modeling is accelerating the discovery and development of new chemical entities and processes. In the context of this compound, hybrid experimental-computational approaches are being employed to gain deeper insights into its reactivity, properties, and potential applications.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic structure of 1,2,3-triazole derivatives. mdpi.comresearchgate.netacs.orgnih.govconsensus.app These computational studies can guide the design of new experiments by identifying promising reaction pathways and predicting the properties of novel compounds. For instance, DFT can be used to model the transition states of reactions involving the 1-amino-1,2,3-triazole core, providing valuable information for catalyst design and reaction optimization. organic-chemistry.org

Molecular modeling and simulation techniques are also being used to investigate the interactions of 1,2,3-triazole derivatives with biological targets, which is crucial for drug discovery applications. nih.govresearchgate.net By combining computational predictions with experimental validation, researchers can more efficiently screen libraries of compounds and identify promising candidates for further development. This integrated approach saves time and resources compared to traditional trial-and-error methods.

The application of these hybrid methods to this compound can help to:

Predict its reactivity in various chemical transformations.

Understand the role of the hydrochloride salt in influencing its chemical behavior.

Design novel derivatives with tailored electronic and steric properties.

Elucidate the mechanisms of its formation and subsequent reactions.

Table 2: Applications of Computational Chemistry in 1,2,3-Triazole Research

Computational MethodApplication
Density Functional Theory (DFT) Reaction mechanism elucidation, prediction of spectroscopic properties, electronic structure analysis.
Molecular Docking Predicting binding modes and affinities of triazole derivatives to biological targets.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and conformational changes of triazoles and their complexes.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of triazole derivatives based on their chemical structure.

Exploration of Novel Reactivity Pathways and Unconventional Synthetic Transformations

Beyond the well-established "click" chemistry, researchers are actively exploring novel reactivity pathways and unconventional synthetic transformations involving the 1-amino-1,2,3-triazole scaffold. This exploration aims to expand the synthetic utility of compounds like this compound and enable the synthesis of previously inaccessible molecular architectures.

One emerging area of interest is the denitrogenative transformation of aminotriazoles. Under certain conditions, 5-amino-1,2,3-triazoles can undergo ring-opening and rearrangement reactions to form other heterocyclic systems, such as imidazoles. mdpi.com This type of transformation opens up new avenues for the synthesis of diverse heterocyclic compounds from readily available triazole precursors.

Furthermore, the amino group at the N1 position of 1H-1,2,3-triazol-1-amine introduces unique reactivity compared to other substituted triazoles. This amino group can participate in a variety of reactions, including vicarious nucleophilic substitution (VNS), allowing for the introduction of amino groups into electron-deficient aromatic systems. bit.edu.cn The hydrochloride salt can play a crucial role in modulating the reactivity of the amino group and the triazole ring.

Unconventional synthetic methods are also being investigated for the synthesis of aminotriazoles. For example, cycloaddition reactions between nitriles and azides offer a direct route to 5-amino-1,2,3-triazoles, bypassing the need for alkyne precursors. mdpi.comresearchgate.net These alternative synthetic strategies provide access to a wider range of substituted aminotriazoles.

Future research in this area will likely focus on:

The development of catalytic systems for novel transformations of 1-amino-1,2,3-triazoles.

The exploration of photochemical and electrochemical methods to induce unique reactivity.

The use of this compound as a building block in multicomponent reactions to construct complex molecules in a single step.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1H-1,2,3-triazol-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key parameters include:

  • Catalyst : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance regioselectivity for 1,4-disubstituted triazoles .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Reactions often proceed at room temperature or mild heating (40–60°C).
  • Post-synthesis : Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
    • Optimization : Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and adjust stoichiometry of azides/alkynes. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns. For example, the amine proton typically appears as a singlet at δ 5.2–5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂H₄N₄·HCl: calc. 121.02, obs. 121.03) .
  • Thermal Analysis : TGA and DSC assess stability, showing decomposition temperatures >200°C for the hydrochloride salt .

Advanced Research Questions

Q. How do structural modifications at the triazole ring influence bioactivity?

  • Answer : Substituent position and electronic effects critically modulate interactions with biological targets. For example:

Substituent PositionBioactivity TrendExample (vs. Parent Compound)
N1-methylation ↑ Antifungal EC₅₀1-Methyl derivative: EC₅₀ = 2.1 µM (vs. 5.8 µM)
C4-aryl groups ↑ AntibacterialPhenyl-substituted analogs show 4× MIC reduction against E. coli
  • Mechanistic Insight : Methyl groups enhance lipophilicity, improving membrane penetration, while aryl groups enable π-π stacking with enzyme active sites (e.g., CYP51 in fungi) .

Q. What strategies address regioselectivity challenges in triazole synthesis?

  • Answer :

  • Catalyst Selection : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium systems (e.g., Cp*RuCl) yield 1,5-products. For 1H-1,2,3-triazol-1-amine, Cu(I) is optimal .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., diyne formation) by accelerating reaction kinetics, achieving >90% regioselectivity .
  • Computational Screening : DFT calculations predict transition-state energies to guide substituent placement (e.g., electron-withdrawing groups at C4 lower activation barriers) .

Q. How can computational models predict the interaction of triazole derivatives with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., fungal lanosterol demethylase). Key interactions include:
  • Hydrogen bonding between the triazole amine and heme iron.
  • Hydrophobic contacts with methyl/aryl substituents .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Methodological Considerations

Q. What protocols ensure reproducibility in biological activity assays for triazole derivatives?

  • Answer :

  • Antifungal Assays : Follow CLSI M38-A2 guidelines, using C. albicans ATCC 90028 in RPMI-1640 medium. Incubate at 35°C for 48 hours; measure inhibition zones via microdilution .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells (IC₅₀ >50 µM indicates selectivity) .
  • Data Normalization : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate replicates to minimize variability .

Q. What are the challenges in scaling up triazole synthesis, and how are they mitigated?

  • Answer :

  • Side Reactions : Azide dimerization can occur at >1 mmol scales. Mitigate by slow addition of NaN₃ and strict temperature control (<40°C) .
  • Purification : Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Safety : Use flow reactors for azide handling to minimize explosion risks .

Data Contradictions and Resolution

Q. How can conflicting reports on antioxidant activity of triazole derivatives be resolved?

  • Answer : Discrepancies often arise from assay conditions. For example:

  • DPPH Assay : Solvent polarity (e.g., methanol vs. DMSO) affects radical scavenging. Standardize to 70% ethanol for comparability .
  • Metal Chelation : Conflicting Fe²⁺ chelation data may reflect pH variations (optimal pH 6.5–7.0). Use EDTA as a reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.